Bis(2,4,6-tri-tert-butylphenyl)ditellane

Description

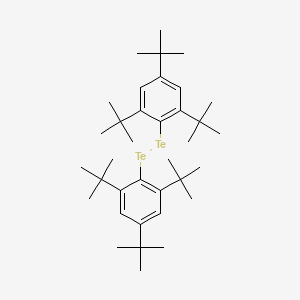

Bis(2,4,6-tri-tert-butylphenyl)ditellane is a tellurium-based organometallic compound featuring a Te–Te bond stabilized by bulky 2,4,6-tri-tert-butylphenyl substituents. Its synthesis and structural characterization were first reported by Wieber and Habersack in 1995, who highlighted its crystallographic properties, including a Te–Te bond length of 2.78 Å and a near-linear C–Te–Te–C backbone (bond angle: ~178°) . The steric bulk of the tert-butyl groups shields the Te–Te bond, enhancing thermal stability and reducing reactivity compared to less hindered ditellanes. This compound is notable for its role in studying heavy chalcogen bonding and steric effects in organotellurium chemistry .

Properties

CAS No. |

99354-18-4 |

|---|---|

Molecular Formula |

C36H58Te2 |

Molecular Weight |

746.0 g/mol |

IUPAC Name |

1,3,5-tritert-butyl-2-[(2,4,6-tritert-butylphenyl)ditellanyl]benzene |

InChI |

InChI=1S/C36H58Te2/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)37-38-30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3 |

InChI Key |

NSXBCAHIZUFTCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Te][Te]C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-tri-tert-butylphenyl)ditellane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-tri-tert-butylphenyl)ditellane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tellurium oxides.

Reduction: Reduction reactions can convert the ditellane to lower oxidation state tellurium compounds.

Substitution: The phenyl groups can undergo substitution reactions, where the tert-butyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium .

Scientific Research Applications

Bis(2,4,6-tri-tert-butylphenyl)ditellane has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.

Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of tellurium-centered radicals .

Comparison with Similar Compounds

Structural and Bonding Parameters

The table below compares key structural and electronic properties of Bis(2,4,6-tri-tert-butylphenyl)ditellane with analogous Group 16 dimers and related aryl-substituted compounds:

| Compound | Central Bond | Bond Length (Å) | Steric Environment | Thermal Stability (°C) | Reactivity Trends |

|---|---|---|---|---|---|

| This compound | Te–Te | 2.78 | High (tert-butyl groups) | >200 | Low; inert to O₂, H₂O |

| Di([1,1′:3′,1″-terphenyl]-2′-yl)tellane | Te–Te | 2.80–2.85* | Moderate (terphenyl) | ~150–180 | Moderate; reacts with mild acids |

| Bis(2,4,6-tri-tert-butylphenyl)diphosphene | P=P | 2.03 | High (tert-butyl groups) | >250 | High; reacts with O₂, electrophiles |

| Diphenyl ditelluride (Ph₂Te₂) | Te–Te | 2.82 | Low (phenyl groups) | ~100 | High; decomposes in air |

*Estimated based on analogous terphenyl-substituted chalcogenides .

Key Observations :

- Bond Length : The Te–Te bond in this compound is slightly shorter than in less hindered ditellanes (e.g., Ph₂Te₂), likely due to reduced electron density at the bond from steric strain .

- Steric Effects : Bulky tert-butyl groups in the compound provide superior kinetic stabilization compared to phenyl or terphenyl substituents, enabling isolation and handling under ambient conditions .

Reactivity and Stability

- Thermal Decomposition : The compound decomposes above 200°C, forming tellurium oxides and tert-butylbenzene derivatives. In contrast, terphenyl-substituted ditellanes decompose at lower temperatures (~150–180°C) due to weaker steric protection .

- Comparative Reactivity with Diphosphenes : While diphosphenes (e.g., Bis(2,4,6-tri-tert-butylphenyl)diphosphene) exhibit high reactivity toward electrophiles and small molecules, the Te–Te bond in ditellane is more inert, reflecting the lower electronegativity and larger atomic radius of tellurium .

Crystallographic Trends

- Molecular Geometry : The near-linear C–Te–Te–C geometry in this compound contrasts with the bent structures of less hindered ditellurides (e.g., Te–Te–C angles of ~100° in Ph₂Te₂), highlighting steric enforcement of linearity .

- Packing Behavior: The bulky tert-butyl groups induce significant van der Waals interactions in the crystal lattice, resulting in higher melting points and reduced solubility in nonpolar solvents compared to terphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.